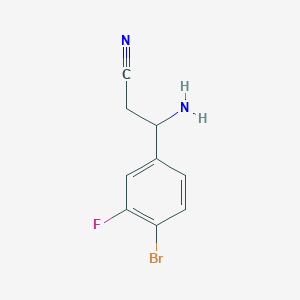![molecular formula C15H12N4O B13041584 3-(Pyridin-2-YL)-8,9-dihydropyrazolo[1,5-A]quinazolin-6(7H)-one](/img/structure/B13041584.png)
3-(Pyridin-2-YL)-8,9-dihydropyrazolo[1,5-A]quinazolin-6(7H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Pyridin-2-YL)-8,9-dihydropyrazolo[1,5-A]quinazolin-6(7H)-one is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a fused ring system that includes pyridine, pyrazole, and quinazoline moieties, making it a versatile scaffold for chemical modifications and functionalization.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-2-YL)-8,9-dihydropyrazolo[1,5-A]quinazolin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 2-aminopyridine with an appropriate aldehyde to form an intermediate Schiff base, which is then cyclized with hydrazine derivatives to yield the desired pyrazoloquinazoline structure. The reaction conditions often involve refluxing in ethanol or other suitable solvents, with the use of catalysts such as acetic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are used to obtain high-purity products suitable for various applications .
化学反応の分析
Types of Reactions
3-(Pyridin-2-YL)-8,9-dihydropyrazolo[1,5-A]quinazolin-6(7H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of catalysts.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, such as alkyl, acyl, or aryl groups, into the molecule .
科学的研究の応用
3-(Pyridin-2-YL)-8,9-dihydropyrazolo[1,5-A]quinazolin-6(7H)-one has a wide range of scientific research applications, including:
Biology: As a probe for studying biological processes and interactions, particularly in the context of enzyme inhibition and receptor binding.
Medicine: As a lead compound for the development of new pharmaceuticals, particularly in the areas of anti-cancer and anti-inflammatory drugs.
Industry: As a component in the development of advanced materials, such as luminescent materials and sensors.
作用機序
The mechanism of action of 3-(Pyridin-2-YL)-8,9-dihydropyrazolo[1,5-A]quinazolin-6(7H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
3-(Pyridin-2-YL)imidazo[1,5-a]pyridine: Shares a similar pyridine and imidazo ring structure but lacks the quinazoline moiety.
6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline: Contains both imidazo and quinazoline rings but differs in the position and type of substituents.
Uniqueness
3-(Pyridin-2-YL)-8,9-dihydropyrazolo[1,5-A]quinazolin-6(7H)-one is unique due to its fused ring system that combines pyridine, pyrazole, and quinazoline moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable scaffold for the development of new compounds with diverse applications .
特性
分子式 |
C15H12N4O |
|---|---|
分子量 |
264.28 g/mol |
IUPAC名 |
3-pyridin-2-yl-8,9-dihydro-7H-pyrazolo[1,5-a]quinazolin-6-one |
InChI |
InChI=1S/C15H12N4O/c20-14-6-3-5-13-11(14)8-17-15-10(9-18-19(13)15)12-4-1-2-7-16-12/h1-2,4,7-9H,3,5-6H2 |
InChIキー |
KSXLDLAQROYSGN-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C=NC3=C(C=NN23)C4=CC=CC=N4)C(=O)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


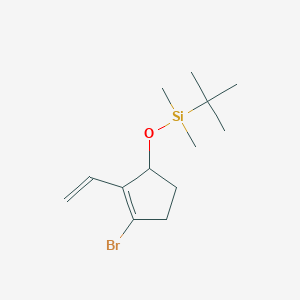
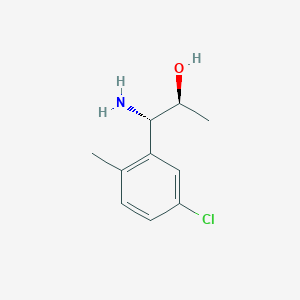
![5-Amino-2-phenylbenzo[D]oxazole-7-carboxylic acid](/img/structure/B13041528.png)
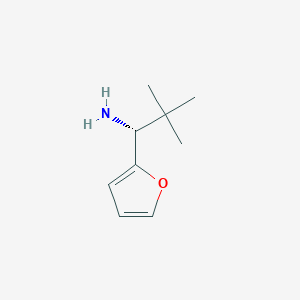
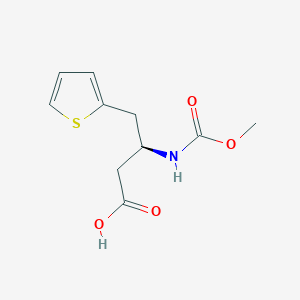
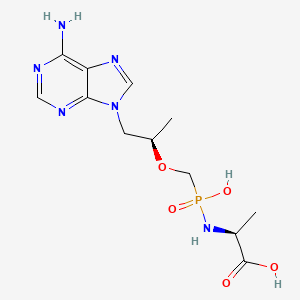
![3-(Methoxymethyl)isoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13041550.png)
![2-[(1R,2S)-1-amino-2-hydroxypropyl]-4-fluorophenol](/img/structure/B13041563.png)

![2-Chloro-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid](/img/structure/B13041578.png)
![7-Bromo-3-methylthieno[3,2-c]pyridin-4-ol](/img/structure/B13041579.png)

